Tetradecylamine Tetradecylamine Tetradecylamine is an alkylamine.
tetradecylamine is a natural product found in Averrhoa bilimbi with data available.
Brand Name: Vulcanchem
CAS No.: 68037-91-2
VCID: VC13349042
InChI: InChI=1S/C14H31N/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15/h2-15H2,1H3
SMILES: CCCCCCCCCCCCCCN
Molecular Formula: C14H31N
Molecular Weight: 213.40 g/mol

Tetradecylamine

CAS No.: 68037-91-2

Cat. No.: VC13349042

Molecular Formula: C14H31N

Molecular Weight: 213.40 g/mol

* For research use only. Not for human or veterinary use.

Tetradecylamine - 68037-91-2

Specification

CAS No. 68037-91-2
Molecular Formula C14H31N
Molecular Weight 213.40 g/mol
IUPAC Name tetradecan-1-amine
Standard InChI InChI=1S/C14H31N/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15/h2-15H2,1H3
Standard InChI Key PLZVEHJLHYMBBY-UHFFFAOYSA-N
SMILES CCCCCCCCCCCCCCN
Canonical SMILES CCCCCCCCCCCCCCN

Introduction

Chemical Properties and Structural Characteristics

Tetradecylamine is a saturated 14-carbon alkylamine with the molecular formula C₁₄H₃₁N. Its structure consists of a hydrophobic hydrocarbon chain and a polar amine group, enabling surfactant-like behavior. Key physicochemical properties include:

PropertyValueSource
Molecular Weight213.40 g/mol
Melting Point38–40°C
Boiling Point291.2°C at 760 mmHg
Density0.8 ± 0.1 g/cm³
Water SolubilityInsoluble
LogP (Octanol-Water)6.24
Vapor Pressure9.74 × 10⁻⁴ mmHg at 25°C

The compound exhibits a pKa of 10.62, making it weakly basic . Its crystalline form appears white to pink, with a refractive index of 1.448 . The amine group participates in hydrogen bonding, while the alkyl chain confers lipophilicity, enabling micelle formation in nonpolar solvents .

Synthesis and Industrial Production

Primary Synthesis Routes

Tetradecylamine is produced via two dominant methods:

Nitrile Reduction

Catalytic hydrogenation of tetradecanenitrile (C₁₃H₂₇CN) using palladium on carbon (Pd/C) or Raney nickel under high-pressure H₂ (5–10 atm) at 80–120°C :
C13H27CN+2H2Pd/CC14H31N\text{C}_{13}\text{H}_{27}\text{CN} + 2\text{H}_2 \xrightarrow{\text{Pd/C}} \text{C}_{14}\text{H}_{31}\text{N}
This method achieves yields >85% but requires rigorous purification to remove catalyst residues .

Alcohol Amination

Tetradecanol reacts with ammonia or ammonium salts in the presence of Al₂O₃ at 200–250°C :
C14H29OH+NH3Δ,Al2O3C14H31N+H2O\text{C}_{14}\text{H}_{29}\text{OH} + \text{NH}_3 \xrightarrow{\Delta, \text{Al}_2\text{O}_3} \text{C}_{14}\text{H}_{31}\text{N} + \text{H}_2\text{O}
Yields here are lower (~60%) due to competing dehydration reactions .

Industrial Scale-Up

Large-scale production employs continuous-flow reactors for nitrile hydrogenation, optimizing parameters:

ParameterOptimal RangeEffect on Yield
Temperature90–110°CMaximizes H₂ uptake
Pressure8–12 atmReduces side products
Catalyst Loading5–7% Pd/CBalances cost/activity
Residence Time2–4 hoursEnsures complete conversion

Post-synthesis, distillation under reduced pressure (15 mmHg) purifies the amine, achieving >99% purity .

Applications in Nanotechnology

Nanoparticle Stabilization

Tetradecylamine’s amphiphilic nature enables its use as a capping agent for gold (Au), iron-platinum (FePt), and silica nanoparticles . Key mechanisms include:

  • Charge Transfer: The amine group binds to metal surfaces via lone-pair electrons .

  • Steric Hindrance: The C14 chain prevents aggregation through hydrophobic interactions .

Table 1: Performance in Nanoparticle Synthesis

Nanoparticle TypeSize (nm)Zeta Potential (mV)ApplicationReference
Au5–8+35 ± 3Drug delivery
FePt10–15+28 ± 2Magnetic storage
SiO₂20–30+40 ± 5Catalysis

In FePt synthesis, tetradecylamine outperforms octadecylamine, yielding particles with 15% higher saturation magnetization (92 emu/g) .

Drug Delivery Systems

Tetradecylamine-functionalized bovine serum albumin (BSA) nanoparticles enhance doxorubicin encapsulation:

  • Loading Efficiency: 78% vs. 45% for unmodified BSA.

  • Release Profile: Sustained release over 72 hours (pH 5.5).

The amine’s positive surface charge (+35 mV) improves cellular uptake in MCF-7 breast cancer cells, reducing IC₅₀ by 40%.

Dental Applications: Anti-Plaque Synergy

Mechanism of Action

Tetradecylamine disrupts plaque biofilms through:

  • Lipid Solubilization: Hydrophobic chains integrate into bacterial membranes .

  • Metal Ion Synergy: Cu²⁺ or Fe³⁺ complexes penetrate cell walls, enhancing bactericidal activity .

Table 2: Plaque Reduction Efficacy

FormulationPlaque Reduction (%)Synergy Factor*
0.06% Tetradecylamine18
0.06% Tetradecylamine + 0.1% CuCl₂543.0
0.20% Tetradecylamine44
0.20% Tetradecylamine + 0.1% FeSO₄681.5

*Synergy Factor = (Combined effect)/(Sum of individual effects) .

Patent US4146608A demonstrates that 0.1% tetradecylamine + 0.05% Cu²⁺ reduces plaque mass by 58% in vitro, outperforming chlorhexidine .

Agricultural Use: Herbicidal Formulations

Tetradecylamine derivatives like 2,4-D-tetradecylammonium act as broad-spectrum herbicides . The compound enhances leaf adhesion and systemic uptake of 2,4-dichlorophenoxyacetic acid (2,4-D):

PropertyValue
Rainfastness>90% retention after 2h simulated rain
Cuticle Penetration3× faster vs. free 2,4-D
LC₅₀ (Broadleaf Weeds)0.2–0.5 kg/ha

Field trials show 95% control of Amaranthus retroflexus at 0.3 kg/ha, reducing environmental runoff by 40% .

OrganismEC₅₀ (96h)Endpoint
Daphnia magna0.11 mg/LImmobilization
Pseudokirchneriella subcapitata0.05 mg/LGrowth inhibition
Oncorhynchus mykiss0.23 mg/LMortality

The compound bioaccumulates in aquatic organisms (BCF = 1,200) , necessitating containment in industrial effluents.

Recent Advances and Future Directions

Green Synthesis Methods

Microwave-assisted aminolysis of triglycerides reduces reaction time from 6 hours to 45 minutes, achieving 88% yield .

Quantum Dot Functionalization

Tetradecylamine-capped CdSe QDs exhibit:

  • Quantum Yield: 65% vs. 22% for TOPO-capped QDs .

  • Stability: No aggregation after 6 months in storage .

Biodegradable Polymers

Incorporating tetradecylamine into polylactic acid (PLA) matrices enhances hydrophobicity (contact angle = 112°), expanding packaging applications .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator